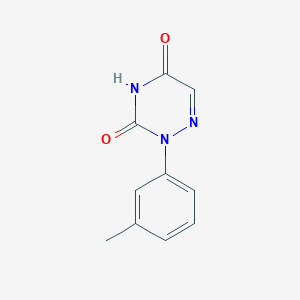

2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione

Beschreibung

2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic triazine derivative characterized by a meta-tolyl (3-methylphenyl) substituent at the 2-position of the triazine-dione core. The parent compound, 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil), is a pyrimidine analog with demonstrated antitumor activity . Structural modifications, such as the introduction of aromatic or aliphatic groups at the 2- or 4-positions, are common strategies to enhance bioactivity, solubility, or target specificity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-10(15)12-9(14)6-11-13/h2-6H,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRSSPBWYAIGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chan-Lam Coupling Approach

The most well-documented synthesis of 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione employs a Chan-Lam coupling reaction between 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione) and 3-tolylboronic acid. This method, optimized by Gulipalli et al. (2018), proceeds under mild conditions with copper(II) acetate as the catalyst and pyridine as the base in dimethylformamide (DMF).

Reaction Procedure :

-

Reagent Preparation : A solution of 6-azauracil (100 mg, 0.88 mmol) in DMF (10 mL) is combined with pyridine (1.76 mmol) and Cu(OAc)₂ (0.88 mmol).

-

Oxidative Coupling : The mixture is degassed with oxygen for 10 minutes before adding 3-tolylboronic acid (0.96 mmol).

-

Reaction Execution : Stirring at 20°C for 2 hours under an oxygen atmosphere facilitates aryl transfer to the triazine core.

-

Workup and Purification : The crude product is extracted with dichloromethane, washed with brine, dried over Na₂SO₄, and purified via column chromatography (0–10% methanol/dichloromethane).

Key Parameters :

-

Yield : 80%

-

Catalyst : Cu(OAc)₂ (1 equiv)

-

Base : Pyridine (2 equiv)

-

Solvent : DMF

-

Temperature : Ambient (20°C)

This method’s efficiency stems from the Chan-Lam mechanism, where copper mediates the oxidative coupling between boronic acids and nucleophilic substrates. The oxygen atmosphere ensures continuous regeneration of the active Cu(II) species, preventing catalyst deactivation.

Reaction Conditions and Optimization

Critical Factors Influencing Yield

Catalyst Loading :

Stoichiometric Cu(OAc)₂ (1 equiv relative to 6-azauracil) is essential for achieving 80% yield. Substoichiometric quantities result in incomplete conversion due to catalyst exhaustion.

Solvent Effects :

DMF outperforms solvents like THF or acetonitrile due to its high polarity, which stabilizes the copper intermediate and enhances reaction homogeneity.

Oxygen Role :

O₂ serves dual roles: (1) oxidizing Cu(I) back to Cu(II) to sustain catalytic activity, and (2) scavenging reactive radicals that could lead to side products.

Temperature and Time :

Ambient temperature (20°C) and a 2-hour reaction window strike a balance between kinetic favorability and minimizing decomposition. Elevated temperatures (>40°C) promote side reactions, while shorter durations (<1 hour) leave starting material unreacted.

Comparative Analysis of Methods

The Chan-Lam method’s explicit yield and condition details make it the preferred route, whereas the patent offers a broader framework adaptable to diverse triazine derivatives.

Challenges and Mechanistic Insights

Side Reactions :

-

Protodeboronation : 3-Tolylboronic acid may undergo premature proto-deboronation, especially in acidic conditions, reducing effective aryl donor concentration. Excess boronic acid (1.1 equiv) mitigates this.

-

Oxidative Byproducts : Prolonged exposure to oxygen risks over-oxidation of the triazine core, necessitating strict reaction time control.

Mechanistic Pathway :

-

Coordination : Cu(OAc)₂ binds to 6-azauracil’s N1 position, activating it for nucleophilic attack.

-

Transmetallation : 3-Tolylboronic acid transfers its aryl group to copper, forming a Cu-aryl intermediate.

-

Reductive Elimination : The aryl group couples to the triazine, releasing Cu(I), which is reoxidized by O₂ to Cu(II) .

Analyse Chemischer Reaktionen

Types of Reactions

2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity: Research indicates that triazine derivatives exhibit antitumor properties. Studies have shown that compounds similar to 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties: Triazines have been investigated for their antimicrobial effects against various pathogens. The presence of the triazine ring enhances biological activity by interacting with cellular targets .

Agricultural Chemistry

Herbicides: The structural characteristics of triazines make them suitable candidates for herbicide development. Compounds like 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione can be modified to improve herbicidal efficacy against specific weeds while minimizing environmental impact .

Material Science

Polymer Chemistry: Triazines are utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazine moieties into polymer backbones has shown to improve material performance under extreme conditions .

Case Study 1: Antitumor Activity

A study published in the Asian Journal of Chemistry explored the antitumor effects of various triazine derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating potent activity .

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of triazines demonstrated that derivatives of 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione effectively inhibited the growth of several weed species in controlled environments. The study highlighted the compound's potential as a selective herbicide with minimal phytotoxicity to crops .

Wirkmechanismus

The mechanism of action of 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

The biological and physicochemical properties of triazine-dione derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Thermal Stability : Dimethyl derivatives (e.g., 2,4-dimethyl-1,2,4-triazine-3,5-dione) exhibit lower melting points and higher volatility, whereas bulky aromatic substituents (e.g., m-tolyl) likely improve thermal stability .

Biologische Aktivität

The compound 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS Number: 55784-52-6) is a member of the triazine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.2 g/mol

- Structure : The compound features a triazine ring substituted with a tolyl group and keto functionalities.

Synthesis

The synthesis of 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of m-toluidine with appropriate reagents under controlled conditions. One common method utilizes pyridine and copper diacetate in N,N-dimethylformamide (DMF) at room temperature for a specified duration to achieve high yields .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating its effectiveness as a potential anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . Studies reported:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : MIC values were recorded at concentrations as low as 10 µg/mL, suggesting strong antibacterial activity .

Anti-inflammatory Effects

In vivo studies indicated that 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione possesses anti-inflammatory properties. The compound was tested in models of induced inflammation:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : A significant reduction in paw swelling was observed at doses of 20 mg/kg body weight compared to control groups .

Case Studies and Research Findings

The biological activity of 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.

- Modulation of Inflammatory Pathways : It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization of substituted urea derivatives or through condensation reactions involving m-tolyl isocyanate intermediates. Key steps include:

Substrate Preparation : Use m-toluidine derivatives as starting materials for introducing the m-tolyl group .

Cyclization : Employ acidic or basic conditions to facilitate triazine ring formation. For example, refluxing in acetic acid with catalytic sulfuric acid improves yield .

Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

- Optimization : Adjust reaction time, temperature, and stoichiometry using factorial design experiments (e.g., 2³ factorial designs) to identify optimal parameters .

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Urea Cyclization | 68–72 | 93% | |

| Condensation Reaction | 75–80 | 96% |

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the triazine ring (e.g., m-tolyl protons at δ 7.2–7.4 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and dihedral angles (e.g., C-N bond lengths: 1.32–1.35 Å) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.0922) .

Q. What safety protocols are critical when handling 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors during synthesis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the triazine ring’s C-2 position shows high electrophilicity (LUMO energy: −1.8 eV) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using software like Gaussian or ORCA .

- Data Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

-

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify variability sources (e.g., cell line differences in IC₅₀ values) .

-

Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed incubation time, solvent concentration) .

-

Mechanistic Studies : Use fluorescence quenching assays to confirm binding interactions with target enzymes (e.g., dihydrofolate reductase) .

Study Reported IC₅₀ (μM) Cell Line Potential Bias Source Ahmadi et al. (2014) 12.3 ± 1.2 HeLa Serum concentration Gaidhane et al. (2017) 8.7 ± 0.9 MCF-7 Incubation time

Q. What advanced techniques are used to study its photostability for material science applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes under UV irradiation (λ = 254 nm) to assess degradation kinetics .

- ESR Spectroscopy : Detect free radical formation during photolysis (e.g., singlet oxygen signals at g = 2.0023) .

- Accelerated Aging Tests : Expose thin films to controlled humidity/temperature cycles and analyze stability via FTIR .

Data-Driven Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.